molecular formula C12H8BrFO B1289598 1-Bromo-2-(2-fluorophenoxy)benzene CAS No. 1445322-62-2

1-Bromo-2-(2-fluorophenoxy)benzene

Cat. No.: B1289598
CAS No.: 1445322-62-2
M. Wt: 267.09 g/mol
InChI Key: ZVYFAHHUWZUUQG-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-fluorophenoxy)benzene is an organic compound with the molecular formula C12H8BrFO It is a halogenated aromatic compound, characterized by the presence of both bromine and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-fluorophenoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2-fluorophenol is coupled with 1-bromo-2-iodobenzene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it suitable for the synthesis of various substituted aromatic compounds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2-fluorophenoxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(2-fluorophenoxy)benzene.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in the presence of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Phenolic compounds are typically formed.

    Reduction Reactions: The major product is 2-(2-fluorophenoxy)benzene.

Scientific Research Applications

1-Bromo-2-(2-fluorophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-fluorophenoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations, such as substitution or oxidation. The presence of both bromine and fluorine atoms can influence the reactivity and selectivity of these reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to potential biological effects.

Comparison with Similar Compounds

1-Bromo-2-(2-fluorophenoxy)benzene can be compared with other halogenated aromatic compounds, such as:

Biological Activity

1-Bromo-2-(2-fluorophenoxy)benzene is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C12H8BrF
  • Molecular Weight : 267.09 g/mol
  • IUPAC Name : this compound

This compound is characterized by the presence of both bromine and fluorine atoms attached to a benzene ring, which contributes to its unique chemical reactivity and biological activity.

This compound interacts significantly with various biomolecules, particularly cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The interaction can lead to the formation of reactive intermediates, which may further engage with cellular macromolecules such as DNA, proteins, and lipids.

Table 1: Interaction with Cytochrome P450 Enzymes

Enzyme TypeInteraction TypeEffect on Metabolism
Cytochrome P450 1A2InhibitionAltered metabolism of drugs
Cytochrome P450 2E1ActivationIncreased formation of metabolites

Cellular Effects

Research indicates that this compound influences various cellular processes. It modulates cell signaling pathways, gene expression, and cellular metabolism. Notably, it can activate the mitogen-activated protein kinase (MAPK) pathway, leading to significant changes in cellular responses.

Case Study: MAPK Pathway Activation

In laboratory studies, treatment with this compound resulted in enhanced phosphorylation of MAPK proteins in cultured cells, indicating activation of this critical signaling pathway.

The molecular mechanisms underlying the biological activity of this compound include:

  • Enzyme Binding : The compound binds to specific enzymes, leading to either inhibition or activation.
  • Gene Expression Modulation : It influences transcription factors that regulate gene expression.
  • Reactive Intermediate Formation : Interactions with cytochrome P450 can generate reactive species that affect cellular macromolecules.

Stability Studies

The compound demonstrates relative stability under standard laboratory conditions, with minimal degradation observed over time. This stability is crucial for its application in long-term studies.

Dosage Effects in Animal Models

The biological effects vary significantly with dosage:

  • Low Doses : Minimal impact on cellular functions.
  • High Doses : Potential toxic effects including liver toxicity and oxidative stress.

Applications in Research and Industry

This compound has several applications across different fields:

  • Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology : Investigated for antimicrobial and anticancer properties.
  • Medicine : Explored as a precursor for pharmaceutical compounds with therapeutic potential.
  • Industry : Used in producing specialty chemicals and materials.

Properties

IUPAC Name

1-bromo-2-(2-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYFAHHUWZUUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288043
Record name Benzene, 1-bromo-2-(2-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445322-62-2
Record name Benzene, 1-bromo-2-(2-fluorophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445322-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-(2-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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